Superior Clinical Efficacy: Halobetasol vs. Betamethasone Valerate in Severe Psoriasis
In a double-blind, multicenter trial of 84 patients with severe, localized plaque psoriasis, 0.05% Halobetasol Propionate ointment demonstrated significantly superior efficacy compared to 0.1% Betamethasone Valerate ointment [1]. The success rate, defined as 'healed' or 'marked improvement', was markedly higher for Halobetasol Propionate.
| Evidence Dimension | Clinical Success Rate |
|---|---|
| Target Compound Data | 88.1% |
| Comparator Or Baseline | Betamethasone Valerate (0.1%) at 64.3% |
| Quantified Difference | 23.8 percentage points higher (p=0.02) |
| Conditions | 84 patients; severe, localized plaque psoriasis; up to 4 weeks |
Why This Matters
This 23.8% absolute increase in clinical success over a common alternative directly informs compound selection for clinical research models focused on achieving maximal therapeutic response.
- [1] A comparative, multicenter, double blind trial of 0.05% halobetasol propionate ointment and 0.1 betamethasone valerate ointment in the treatment of patients with chronic, localized plaque psoriasis. J Am Acad Dermatol. 1991. View Source
